(2E)-3-(furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that features both furan and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the condensation of a furan derivative with a thiazole derivative under specific reaction conditions. One common method might involve the use of a base to deprotonate the furan compound, followed by a nucleophilic attack on the thiazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized products.
Reduction: The compound can be reduced under hydrogenation conditions to form saturated derivatives.
Substitution: Both the furan and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction could produce tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. The presence of both furan and thiazole rings suggests it could interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. Compounds containing furan and thiazole rings have been studied for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiazole rings could facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)prop-2-enamide: Lacks the thiazole ring, which might reduce its biological activity.
N-(1,3-thiazol-2-yl)prop-2-enamide:
Uniqueness
The combination of furan and thiazole rings in (2E)-3-(furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide makes it unique. This dual functionality can enhance its chemical versatility and potential for diverse applications in various fields.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(12-10-11-5-7-15-10)4-3-8-2-1-6-14-8/h1-7H,(H,11,12,13)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMQMVDUTJGNGD-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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